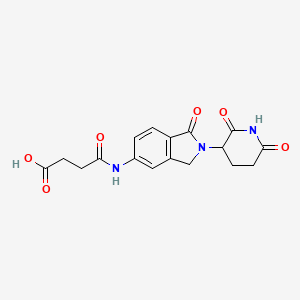
Lenalidomide-5'-CO-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-CO-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound Lenalidomide-5’-CO-C2-acid retains the core structure of lenalidomide but includes additional functional groups that may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-acid typically involves multiple steps, starting from commercially available precursors. The process includes:
Bromination: The initial step involves the bromination of a precursor compound using N-bromosuccinimide in the presence of a solvent like dichloromethane.
Condensation: The brominated intermediate is then condensed with a suitable amine, such as 3-aminopiperidine-2,6-dione, in the presence of a base like triethylamine.
Cyclization: The resulting compound undergoes cyclization to form the core structure of lenalidomide.
Functionalization: Additional functional groups are introduced to form Lenalidomide-5’-CO-C2-acid.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-5’-CO-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions but typically include derivatives with modified functional groups that may enhance or alter the pharmacological activity of the compound .
Scientific Research Applications
Lenalidomide-5’-CO-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential in treating various hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-5’-CO-C2-acid exerts its effects through multiple mechanisms:
Modulation of E3 Ubiquitin Ligase: The compound binds to the CRL4 CRBN E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of specific proteins.
Cytokine Production: It enhances the production of interleukin-2 and interferon-gamma, boosting immune responses.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment
Comparison with Similar Compounds
Lenalidomide-5’-CO-C2-acid is compared with other similar compounds like thalidomide and pomalidomide:
Thalidomide: While thalidomide is the parent compound, Lenalidomide-5’-CO-C2-acid has improved potency and reduced side effects.
Pomalidomide: Another derivative with similar immunomodulatory properties but different pharmacokinetics and potency.
Uniqueness: Lenalidomide-5’-CO-C2-acid stands out due to its enhanced pharmacological profile, making it a promising candidate for further research and therapeutic applications .
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H17N3O6/c21-13(5-6-15(23)24)18-10-1-2-11-9(7-10)8-20(17(11)26)12-3-4-14(22)19-16(12)25/h1-2,7,12H,3-6,8H2,(H,18,21)(H,23,24)(H,19,22,25) |
InChI Key |
WYHVNRPEWLKKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


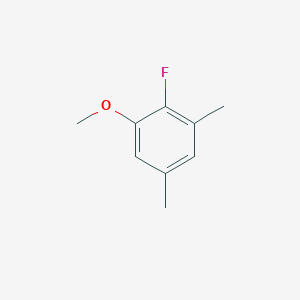
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
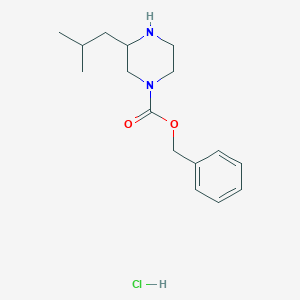
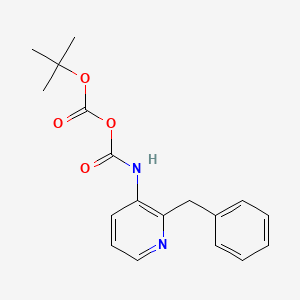
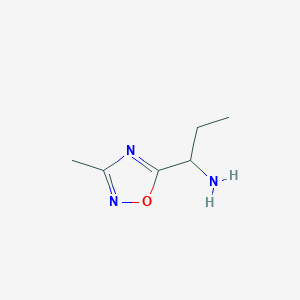
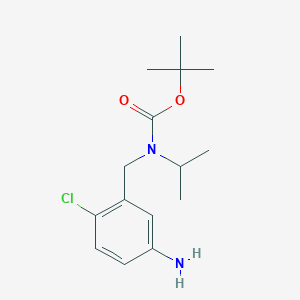
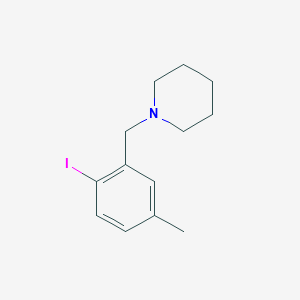

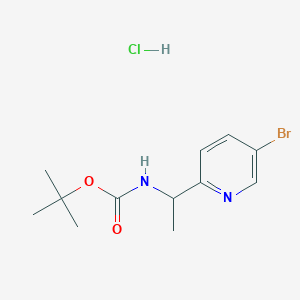
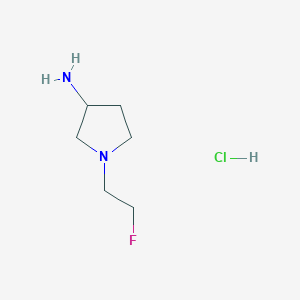
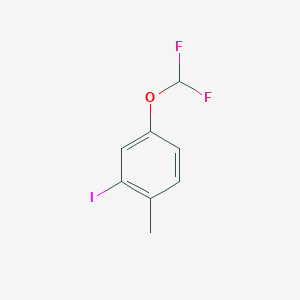
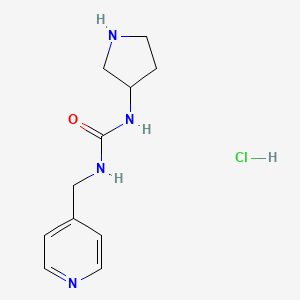
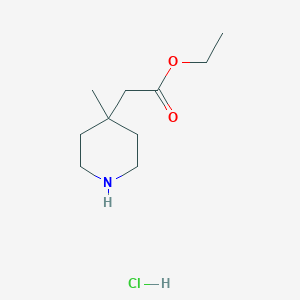
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
